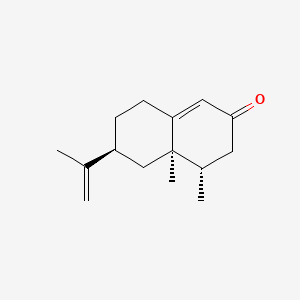
(-)-Nootkatone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Nootkatone: is a naturally occurring sesquiterpene found in grapefruit and certain other plants. It is known for its distinctive aroma, reminiscent of grapefruit, and is widely used in the flavor and fragrance industries. This compound has also garnered attention for its potential biological activities, including insecticidal and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Valencene: One common method for synthesizing (-)-Nootkatone involves the oxidation of valencene, a sesquiterpene found in citrus oils. This can be achieved using various oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Biotransformation: Another approach involves the use of microorganisms or enzymes to convert valencene to this compound. This method is considered more environmentally friendly and can be carried out under mild conditions.
Industrial Production Methods:
Chemical Synthesis: Industrial production often relies on chemical synthesis methods due to their scalability. The oxidation of valencene using chemical oxidants is a widely adopted method.
Biotechnological Methods: Advances in biotechnology have enabled the use of engineered microorganisms to produce this compound from renewable resources. This method is gaining popularity due to its sustainability and lower environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Nootkatone can undergo further oxidation to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield nootkatol, a related alcohol. This reaction typically employs reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidized Derivatives: Various oxidized forms of this compound.
Nootkatol: The reduced form of this compound.
Substituted Derivatives: Compounds formed by substitution at the carbonyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Insecticidal Properties: Research has shown that (-)-Nootkatone exhibits insecticidal activity against a range of pests, making it a potential candidate for use in natural insect repellents.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, which could be harnessed for developing new antimicrobial agents.
Medicine:
Therapeutic Potential: Preliminary studies suggest that this compound may have therapeutic potential due to its anti-inflammatory and anticancer properties.
Industry:
Flavor and Fragrance: Widely used in the flavor and fragrance industries for its grapefruit-like aroma.
Biopesticides: Due to its insecticidal properties, this compound is being explored as a natural biopesticide.
Mecanismo De Acción
Molecular Targets and Pathways:
Insecticidal Action: (-)-Nootkatone is believed to exert its insecticidal effects by disrupting the nervous system of insects, leading to paralysis and death.
Antimicrobial Action: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory and Anticancer Effects: this compound may modulate various signaling pathways involved in inflammation and cancer progression, although the exact mechanisms are still under investigation.
Comparación Con Compuestos Similares
Valencene: A precursor to (-)-Nootkatone, also found in citrus oils.
Other Sesquiterpenes: Compounds such as farnesol and nerolidol, which share structural similarities with this compound.
Uniqueness:
Distinctive Aroma: this compound’s unique grapefruit-like aroma sets it apart from other sesquiterpenes.
Biological Activities: Its insecticidal and antimicrobial properties make it a compound of interest for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
38427-78-0 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m0/s1 |
Clave InChI |
WTOYNNBCKUYIKC-SLEUVZQESA-N |
SMILES isomérico |
C[C@H]1CC(=O)C=C2[C@@]1(C[C@H](CC2)C(=C)C)C |
SMILES canónico |
CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


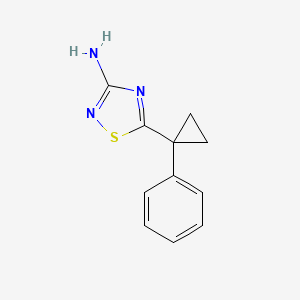
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
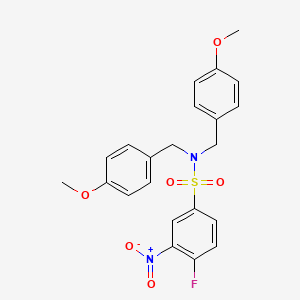
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
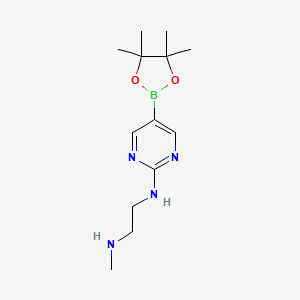
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
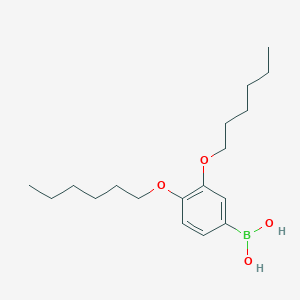
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)


